3,3-Dichlorooxolan-2-ol
Description
3,3-Dichlorooxolan-2-ol is a chlorinated oxolane derivative featuring a hydroxyl group at the 2-position and two chlorine atoms at the 3,3-positions of the tetrahydrofuran (oxolane) ring. While direct data on this compound is absent in the provided evidence, its structure suggests reactivity influenced by electron-withdrawing chlorine substituents, which may enhance the acidity of the hydroxyl group compared to non-chlorinated analogs.
Properties
CAS No. |
117701-67-4 |
|---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
3,3-dichlorooxolan-2-ol |
InChI |
InChI=1S/C4H6Cl2O2/c5-4(6)1-2-8-3(4)7/h3,7H,1-2H2 |
InChI Key |
PDWCSEWSEFCLDJ-UHFFFAOYSA-N |
SMILES |
C1COC(C1(Cl)Cl)O |
Canonical SMILES |
C1COC(C1(Cl)Cl)O |
Synonyms |
2-Furanol,3,3-dichlorotetrahydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
The following table compares 3,3-Dichlorooxolan-2-ol with structurally related oxolane derivatives identified in the evidence:
*Calculated based on formula. †Inferred from substituents.
Key Observations:
- Chlorine vs. Methyl Groups : The electron-withdrawing chlorine atoms in this compound contrast with the electron-donating methyl groups in (3,3-dimethyloxolan-2-yl)methanesulfonyl chloride. This difference would lower the pKa of the hydroxyl group in the former, enhancing its acidity .
Physical Properties and Spectroscopic Data
- Molecular Weight : Calculated as 142.9 g/mol (C₃H₄Cl₂O₂), intermediate among analogs.
- Spectroscopy: Expected ¹H NMR signals include a hydroxyl proton (~2–5 ppm, broad) and oxolane ring protons (δ ~3.5–4.5 ppm). Chlorine atoms would deshield adjacent protons, shifting signals downfield compared to non-chlorinated oxolanes .
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